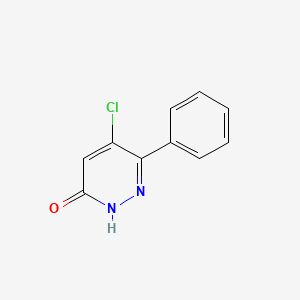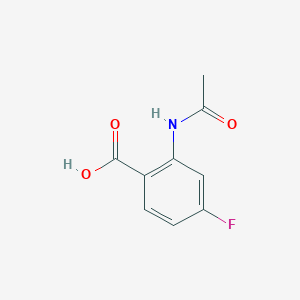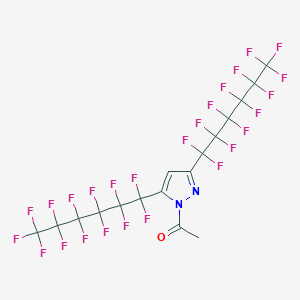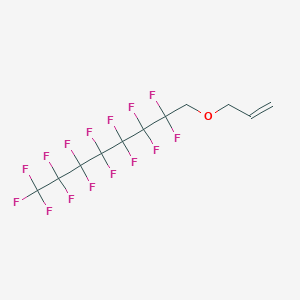
1-溴-4-甲氧基-2,5-二甲基苯
概述
描述
1-Bromo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula BrC6H2(OCH3)(CH3)2. It has a molecular weight of 215.09 . This compound is a synthetic compound that stabilizes the nf-e2-related factor .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methoxy-2,5-dimethylbenzene can be represented by the SMILES stringCOc1cc(C)c(Br)cc1C . The InChI representation is 1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 . Physical And Chemical Properties Analysis
1-Bromo-4-methoxy-2,5-dimethylbenzene is a solid with a melting point of 34-38 °C . It has a molecular weight of 215.09 g/mol . The compound has a complexity of 127 and a topological polar surface area of 9.2 Ų .科学研究应用
Electrical and Nonlinear Optical Properties
1-Bromo-4-methoxy-2,5-dimethylbenzene: has been used in the synthesis of poly(2-methoxy-5-methyl-1,4-phenylenevinylene) and its copolymers. These materials are studied for their electrical and third-order nonlinear optical properties, which are important for applications in optoelectronics .
Synthesis of Phenyl-substituted Polymers
This compound is also involved in the synthesis of soluble phenyl-substituted poly(p-phenylenevinylenes) with a low content of structural defects. These polymers have potential applications in creating materials with specific electrical properties .
Stabilization of Nf-e2-related Factor
It has been reported that 1-Bromo-4-methoxy-2,5-dimethylbenzene stabilizes the nf-e2-related factor, which could have implications in biochemical research and therapeutic applications .
安全和危害
The safety data sheet for 1-Bromo-4-methoxy-2,5-dimethylbenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用机制
Target of Action
1-Bromo-4-methoxy-2,5-dimethylbenzene is a synthetic compound that has been reported to stabilize the nf-e2-related factor . The nf-e2-related factor is a transcription factor that plays a crucial role in the cellular response to oxidative stress.
Mode of Action
It is known that the compound interacts with its target, the nf-e2-related factor, and stabilizes it . This stabilization likely involves the prevention of degradation of the nf-e2-related factor, allowing it to exert its effects more effectively.
Pharmacokinetics
Given its molecular weight of 21509 , it is likely that the compound is well-absorbed and distributed throughout the body
属性
IUPAC Name |
1-bromo-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZMKUHFOKNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372910 | |
| Record name | 4-Bromo-2,5-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2,5-dimethylbenzene | |
CAS RN |
58106-25-5 | |
| Record name | 4-Bromo-2,5-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



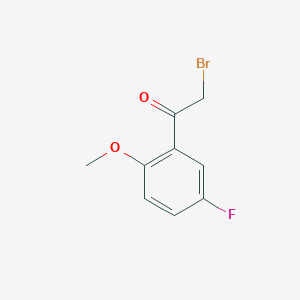

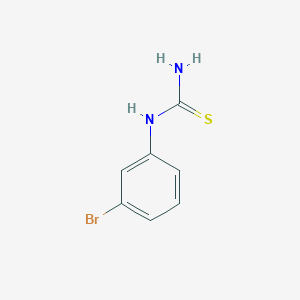
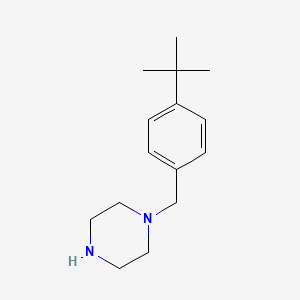
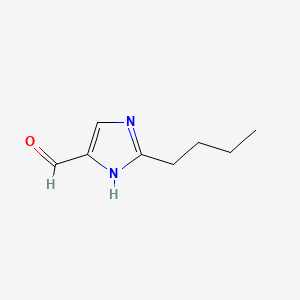

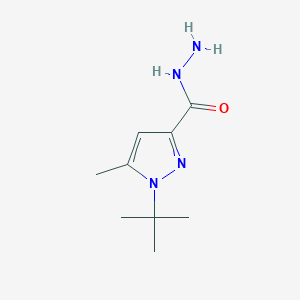
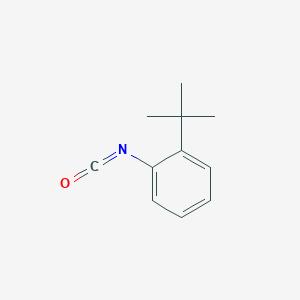
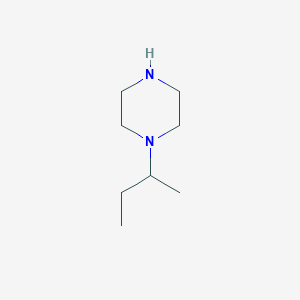
![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
